molecular formula C14H17NO6 B1326013 Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate CAS No. 898758-91-3

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate

Cat. No. B1326013
M. Wt: 295.29 g/mol
InChI Key: FMWAGIKATUTDAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves amine-mediated demethylation of the precursor . For instance, the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been established through NMR methods . The crystal structure of the isomer of Entacapone, a significant human metabolite of E-isomer, has been established .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the scope of demethylation has been studied in the synthesis of Entacapone . Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has been utilized in the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds are significant due to their occurrence in nature and their potential applications in various chemical reactions (Hartenstein & Sicker, 1993).

  • It's also used in high pressure Diels-Alder reactions, producing adducts that are crucial in organic synthesis and potentially in the synthesis of pharmaceuticals (Ibata et al., 1986).

  • Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has applications in the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound with potential in crystallography and materials science (Yeong et al., 2018).

Catalytic Reactions and Derivatives

  • The compound has been used in catalytic reactions to explore the reductive monoalkylation of nitro aryls, with implications for the synthesis of secondary amines in organic chemistry (Sydnes et al., 2008).

  • Its derivatives are involved in the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes, contributing to advancements in organic synthesis methods (Hirotani & Zen, 1994).

Structural Studies and Molecular Analysis

  • Structural studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been conducted, which can inform the understanding of molecular interactions and crystal packing in chemistry (Kaur et al., 2012).

  • The compound is also involved in the synthesis of optically active pyridine derivatives, aiding in research on calcium antagonism and potential pharmaceutical applications (Sakoda et al., 1992).

properties

IUPAC Name

ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWAGIKATUTDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645841
Record name Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate

CAS RN

898758-91-3
Record name Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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